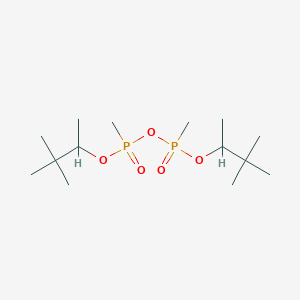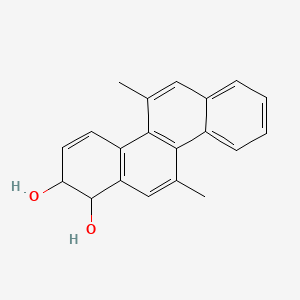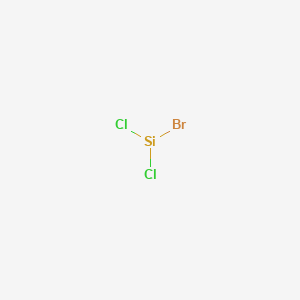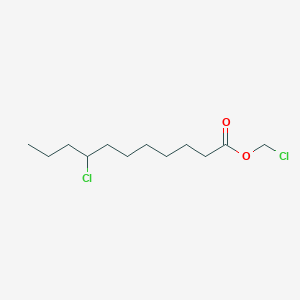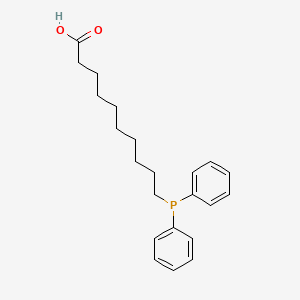
10-(Diphenylphosphanyl)decanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Diphenylphosphanyl)decanoic acid is an organic compound with the molecular formula C22H29O2P. It contains a carboxylic acid group and a phosphane group, making it a unique molecule with diverse chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Diphenylphosphanyl)decanoic acid typically involves the reaction of decanoic acid with diphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include decanoic acid, diphenylphosphine, and a suitable catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反応の分析
Types of Reactions: 10-(Diphenylphosphanyl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The phosphane group can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms in the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while substitution reactions can produce a variety of substituted aromatic compounds .
科学的研究の応用
10-(Diphenylphosphanyl)decanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
作用機序
The mechanism of action of 10-(Diphenylphosphanyl)decanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to various physiological effects. The phosphane group can interact with metal ions, influencing catalytic processes .
類似化合物との比較
Decanoic Acid: A simpler carboxylic acid with similar chain length but lacking the phosphane group.
Diphenylphosphine: Contains the phosphane group but lacks the carboxylic acid functionality.
Phosphonic Acids: Compounds with similar phosphorus-containing groups but different overall structures.
Uniqueness: 10-(Diphenylphosphanyl)decanoic acid is unique due to the presence of both a carboxylic acid group and a phosphane group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
特性
CAS番号 |
79849-58-4 |
|---|---|
分子式 |
C22H29O2P |
分子量 |
356.4 g/mol |
IUPAC名 |
10-diphenylphosphanyldecanoic acid |
InChI |
InChI=1S/C22H29O2P/c23-22(24)18-12-4-2-1-3-5-13-19-25(20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,1-5,12-13,18-19H2,(H,23,24) |
InChIキー |
QWQQOSJRNKFBBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCC(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


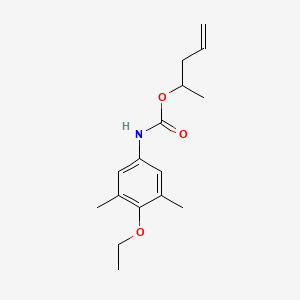
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
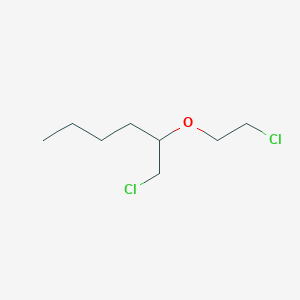
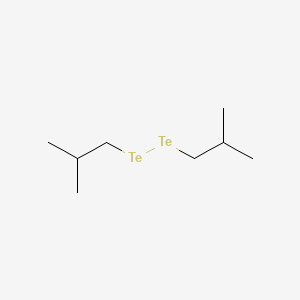
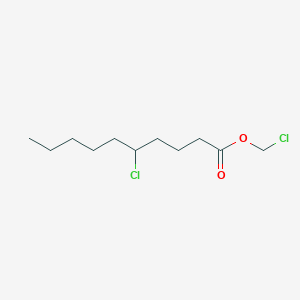
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)


![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
